Clozic 300 mg/day Demonstrates Superior Clinical Improvement Over D-Penicillamine 500 mg/day in Rheumatoid Arthritis
In a 6-month observer-blind, randomized, parallel-group study of 56 patients with active rheumatoid arthritis, patients receiving Clozic (100 mg/day or 300 mg/day) improved more than patients receiving D-penicillamine (500 mg/day), particularly at the higher 300 mg/day dose [1]. This trial employed eight clinical assessments and 26 laboratory assessments per patient at each visit over the 6-month period, providing robust, multidimensional comparative data [1].
| Evidence Dimension | Overall clinical improvement in active rheumatoid arthritis over 6 months |
|---|---|
| Target Compound Data | Clozic 100 mg/day and 300 mg/day demonstrated improvement; higher dose (300 mg/day) produced particularly superior response |
| Comparator Or Baseline | D-penicillamine 500 mg/day |
| Quantified Difference | Clozic-treated patients improved more than penicillamine-treated patients, with the 300 mg/day dose showing the greatest benefit |
| Conditions | Observer-blind randomized parallel-group study; n=56 patients with active rheumatoid arthritis; 6-month duration; 8 clinical and 26 laboratory assessments per visit |
Why This Matters
This head-to-head clinical superiority data provides direct justification for selecting Clozic over D-penicillamine in rheumatoid arthritis research models requiring a disease-modifying agent with quantitatively validated superior efficacy.
- [1] Bird HA, Dixon JS, Finney PL, Leatham PA, Lowe JR, Pickup ME, Rhind VM, Rushton A, Sitton NG, Wright V. A clinical and biochemical evaluation of Clozic, a novel disease modifying drug in rheumatoid arthritis. Clin Exp Rheumatol. 1983 Apr-Jun;1(2):93-9. PMID: 6398158. View Source
